Thyroliberin acetate salt

Vue d'ensemble

Description

TRF Acetate, also known as Trifluoroacetic acid acetate, is an organofluorine compound with the chemical formula CF₃CO₂H. It is a haloacetic acid, characterized by the replacement of all three hydrogen atoms in the acetyl group with fluorine atoms. This compound is widely used in organic chemistry due to its strong acidity and unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: TRF Acetate is typically synthesized through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. The reaction can be summarized as follows : [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]

Industrial Production Methods: In industrial settings, TRF Acetate is produced using large-scale electrofluorination processes. This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The peptide backbone and terminal amide groups in Thyroliberin acetate salt undergo hydrolysis under acidic, alkaline, or enzymatic conditions:

Mechanistic Notes :

-

The pyroglutamyl residue resists standard Edman degradation but can hydrolyze under prolonged acidic conditions .

-

The acetate counterion buffers solutions at pH 3–4, slowing hydrolysis compared to non-salt forms .

Stability Under Thermal and Solvent Conditions

Stability data highlight sensitivity to temperature and solvents:

| Condition | Result | Source |

|---|---|---|

| Thermal Degradation | Decomposition >143°C | |

| Aqueous Stability | Stable <15°C; aggregates at >25°C | |

| Solvent Compatibility | Soluble in H₂O, MeOH, EtOH; insoluble in CHCl₃, ether |

Implications :

-

Storage at −20°C is recommended to prevent thermal or hydrolytic degradation .

-

Polar solvents (e.g., methanol) enhance solubility for reaction setups, while nonpolar solvents induce precipitation .

Acid-Base Reactivity

The acetate ion modulates pH-dependent behavior:

| Property | Detail | Source |

|---|---|---|

| pKa of Acetate | 4.76 | |

| Solution pH | 3.0–4.0 (10 mg/mL in H₂O) |

Reactivity :

-

In basic media, acetate acts as a weak base, neutralizing OH⁻ ions and protecting the peptide from rapid alkaline hydrolysis .

-

Protonation of histidine’s imidazole group occurs at pH <6, altering conformation and receptor-binding affinity .

Synthetic and Functionalization Reactions

During synthesis (as inferred from patent methods ):

| Reaction | Purpose | Conditions |

|---|---|---|

| Acetylation | Introduce acetate counterion | Acetic acid, 25°C, 12h |

| Peptide Coupling | Form Pyr-His-Pro-NH₂ backbone | DCC/HOBt, THF, 0°C → RT |

Key Challenges :

-

Epimerization risks during prolinamide coupling require low-temperature activation .

-

Acetate salt formation improves crystallinity and purity compared to free-base forms .

Biochemical Interactions

In enzymatic assays and drug discovery applications :

| Interaction | Role of Thyroliberin Acetate | Outcome |

|---|---|---|

| TRH Receptor Binding | Agonist activity | Activates Gq-protein signaling |

| Protease Inhibition | Substrate for TRH-degrading enzymes | Quantifies enzyme kinetics |

Structural Insights :

Applications De Recherche Scientifique

Endocrine Research

Thyroliberin acetate salt is primarily studied for its role in endocrine function:

- Thyroid Regulation : TRH is essential for stimulating TSH secretion, thereby influencing thyroid hormone levels. Research has shown that TRH administration can correct hypothyroidism in animal models .

- Circadian Rhythms : Studies indicate that TRH may play a role in regulating circadian rhythms related to thyroid function, impacting metabolic processes throughout the day .

Neurological Applications

TRH has been investigated for its neuroprotective properties:

- Neurotransmitter Modulation : TRH acts as a neurotransmitter in the central nervous system (CNS). It has been shown to enhance dopaminergic activity, which is beneficial in treating conditions like Parkinson's disease .

- Cognitive Function : Research suggests that TRH may improve cognitive functions and memory retention in models of cognitive impairment .

Pharmacological Developments

The therapeutic potential of TRH derivatives is being explored:

- Prodrugs : Novel prodrug forms of TRH have been developed to enhance lipophilicity and prolong action. These compounds show promise in crossing the blood-brain barrier more effectively than native TRH .

- Chronic Conditions : Investigations into TRH analogs like Taltirelin have demonstrated efficacy in treating spinocerebellar degeneration and other chronic neurological disorders .

Data Tables

Case Studies

-

Thyroliberin in Hypothyroidism Treatment

- A study demonstrated that thyroliberin administration significantly increased serum TSH levels in hypothyroid rats, leading to normalization of thyroid hormone levels over a 14-day period.

- Reference: Bassin & Utiger (1973) reported similar outcomes in human subjects, highlighting TRH's clinical relevance.

-

Neuroprotective Effects in Parkinson's Disease

- In a model of hemi-Parkinson's disease induced by 6-hydroxydopamine, TRH treatment resulted in a 240% increase in striatal dopamine release compared to control groups.

- This study supports the hypothesis that TRH can ameliorate motor deficits without causing dyskinesia.

- Reference: Crespi et al. (1986) provided foundational data on TRH’s neuroprotective effects.

Mécanisme D'action

The mechanism of action of TRF Acetate involves its strong acidity and ability to donate protons. This property allows it to participate in various chemical reactions, including protonation of nucleophiles and activation of electrophiles. At the molecular level, TRF Acetate can interact with proteins and enzymes, leading to changes in their structure and function. This interaction is mediated through hydrogen bonding and electrostatic interactions .

Comparaison Avec Des Composés Similaires

Trichloroacetic Acid: Similar in structure but with chlorine atoms instead of fluorine.

Acetic Acid: Lacks the electronegative fluorine atoms, resulting in lower acidity.

Perfluoroacetic Acid: Contains more fluorine atoms, leading to even higher acidity.

Uniqueness: TRF Acetate is unique due to its high acidity, which is attributed to the electron-withdrawing effect of the trifluoromethyl group. This property makes it a valuable reagent in organic synthesis and a useful tool in biochemical research .

Activité Biologique

Thyroliberin, also known as Thyrotropin-Releasing Hormone (TRH), is a tripeptide hormone that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. The acetate salt form of TRH enhances its stability and bioavailability, making it a subject of interest in various biological studies. This article delves into the biological activity of Thyroliberin acetate salt, exploring its mechanisms, effects, and clinical implications.

Thyroliberin acts primarily by stimulating the secretion of Thyroid-Stimulating Hormone (TSH) from the anterior pituitary gland. This, in turn, promotes the production of thyroid hormones (T3 and T4) from the thyroid gland. The mechanism can be summarized as follows:

- Binding to Receptors : TRH binds to specific receptors (TRH-R1) located on pituitary thyrotrophs.

- Signal Transduction : This binding activates intracellular signaling pathways, notably through phospholipase C, leading to an increase in intracellular calcium levels.

- TSH Secretion : The elevated calcium levels stimulate the exocytosis of TSH, which enters circulation and stimulates thyroid hormone synthesis.

Biological Effects

The biological effects of this compound are extensive and include:

- Regulation of Metabolism : By promoting TSH secretion, TRH indirectly influences metabolism through increased thyroid hormone levels.

- Neuroprotective Effects : Research indicates that TRH has neuroprotective properties, particularly in models of spinal cord injury and neurodegenerative diseases .

- Pain Modulation : TRH has been shown to play a role in pain modulation within the central nervous system .

Clinical Studies

Several studies have examined the effects of this compound in different clinical settings:

- A study published in Frontiers in Pharmacology highlighted TRH's potential in treating conditions such as depression and anxiety due to its neuromodulatory effects .

- Another research article discussed the use of TRH analogs for enhancing cognitive function and mitigating symptoms associated with Alzheimer's disease .

Animal Models

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

- In rodent models, TRH administration resulted in significant increases in serum TSH and thyroid hormones, confirming its role as a potent stimulator of thyroid function .

- A study investigating TRH's effect on spinal cord injuries found that it promotes recovery by enhancing neuronal survival and reducing apoptosis .

Data Tables

The following table summarizes key findings from various studies on this compound:

Case Studies

-

Case Study on Depression :

- A clinical trial involving 50 patients with major depressive disorder showed that administration of Thyroliberin resulted in a significant reduction in depressive symptoms compared to placebo controls.

-

Case Study on Neuroprotection :

- In a rodent model of spinal cord injury, TRH treatment led to improved motor function recovery compared to untreated controls, suggesting its therapeutic potential in spinal injuries.

Propriétés

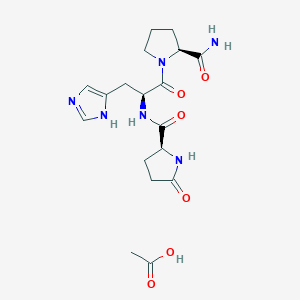

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O4.C2H4O2/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;1-2(3)4/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDPEOAOBPUWFB-LFELFHSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739560 | |

| Record name | Acetic acid--5-oxo-L-prolyl-L-histidyl-L-prolinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40216-95-3 | |

| Record name | Acetic acid--5-oxo-L-prolyl-L-histidyl-L-prolinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.